molecular formula C23H20N4OS3 B11241596 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)ethanone

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)ethanone

Cat. No.: B11241596
M. Wt: 464.6 g/mol
InChI Key: JTNWBGQSDCXFIK-UHFFFAOYSA-N
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Description

2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound that features multiple heterocyclic rings, including thiazole, thiophene, pyridazine, and tetrahydroquinoline. These rings are known for their diverse biological activities and are often found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Pyridazine Ring: This can be synthesized by the reaction of hydrazines with 1,4-diketones.

    Formation of the Tetrahydroquinoline Ring: This can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its target pathways.

    Medicine: Potential therapeutic applications due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. For example, the thiazole ring is known to interact with various enzymes, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Known for their antimicrobial and anticancer activities.

    Thiophene Derivatives: Known for their anti-inflammatory and anticancer activities.

    Pyridazine Derivatives: Known for their cardiovascular and anti-inflammatory activities.

    Tetrahydroquinoline Derivatives: Known for their neuroprotective and anticancer activities.

Uniqueness

The uniqueness of 2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE lies in its combination of multiple heterocyclic rings, each contributing to its diverse biological activities

Properties

Molecular Formula

C23H20N4OS3

Molecular Weight

464.6 g/mol

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylethanone

InChI

InChI=1S/C23H20N4OS3/c1-15-22(31-23(24-15)19-9-5-13-29-19)17-10-11-20(26-25-17)30-14-21(28)27-12-4-7-16-6-2-3-8-18(16)27/h2-3,5-6,8-11,13H,4,7,12,14H2,1H3

InChI Key

JTNWBGQSDCXFIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC(=O)N4CCCC5=CC=CC=C54

Origin of Product

United States

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